sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
This compound, commonly referred to as cefazedone (Refosporen®), is a third-generation cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with specific substituents enhancing its antibacterial activity and pharmacokinetic stability . The 7-position side chain contains a 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido group, which confers resistance to β-lactamase degradation, while the 3-position features a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group, improving lipophilicity and tissue penetration . The sodium carboxylate at position 2 enhances solubility for parenteral administration .
Cefazedone demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and select Gram-negative pathogens (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis) . Its synthesis involves sequential acylation of the 7-aminocephem nucleus with the dichloropyridinyl acetamide moiety, followed by thiadiazole substitution at position 3 .
Properties
IUPAC Name |
sodium;7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O5S3.Na/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24;/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHCAENKLGZHCB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N5NaO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Beta-Lactam Core
- The bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene core is prepared via classical methods of cephalosporin synthesis, typically starting from 7-aminocephalosporanic acid (7-ACA) or its derivatives.
- The 7-ACA core is protected and activated at the 7-amino position to allow selective acylation.
Introduction of the 3-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl Methyl Side Chain
- The 3-position substitution involves nucleophilic substitution or coupling reactions to attach the 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl methyl moiety.
- This step may involve the preparation of a suitable thiadiazolyl thiol or sulfanyl methyl intermediate, which is then reacted with the 3-position of the cephalosporin core under controlled conditions.
Acylation at the 7-Amino Position with 2-(3,5-Dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetyl Group
- The acylation at the 7-amino group is accomplished using the corresponding acid chloride or activated ester of 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.
- This step requires careful control of reaction conditions to ensure stereochemical integrity (6R,7R configuration) and to avoid side reactions.
- The acylating agent is typically synthesized separately by chlorination and oxidation of the pyridinyl acetic acid precursor.
Formation of the Sodium Salt
- The free acid form of the compound is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.
- This step enhances solubility and stability for pharmaceutical formulation.
Representative Synthetic Route Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Beta-lactam core formation | Starting from 7-ACA, protection and activation | Protected cephalosporin core |
| 2 | Nucleophilic substitution | Reaction with 5-methyl-1,3,4-thiadiazol-2-yl thiol | Introduction of sulfanyl methyl group at C-3 |
| 3 | Acylation | 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetyl chloride, base | Attachment of acetamido side chain at C-7 |
| 4 | Salt formation | Neutralization with NaOH or Na2CO3 | Sodium salt of the final compound |
Research Findings and Optimization
- Stereochemical Control: Maintaining the (6R,7R) stereochemistry is critical for biological activity. Use of chiral starting materials and mild reaction conditions minimizes epimerization.
- Purity and Yield: Optimized acylation conditions, such as temperature control and choice of solvent, improve yields and reduce impurities.
- Side Chain Synthesis: The synthesis of the 3,5-dichloro-4-oxo-1,4-dihydropyridinyl acylating agent requires selective chlorination and oxidation steps, which have been optimized for higher selectivity and fewer by-products.
- Salt Formation: Conversion to the sodium salt enhances water solubility, important for pharmaceutical applications.
Data Table: Physical and Chemical Properties Relevant to Preparation
| Property | Value/Condition |
|---|---|
| Storage Temperature | 4°C, away from moisture |
| Solubility in Water | Approximately 2 mg/mL (warmed) |
| Solubility in DMSO | 31.25 mg/mL (ultrasonic and warming to 60°C) |
| Physical Form | White to light yellow solid |
| Stability | Stable under refrigerated conditions |
Chemical Reactions Analysis
Cefazedone sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for cefazedone sodium salt.
Common reagents used in these reactions include sodium methoxide, acetic acid, and triethylamine . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as Cefazedone Sodium, is a semi-synthetic, first-generation cephalosporin with antibacterial properties . It features a unique bicyclic structure and multiple functional groups, incorporating both sulfur and nitrogen atoms, which contribute to its potential biological activity. The presence of the 3,5-dichloro-4-oxo-1,4-dihydropyridine moiety and the 5-methyl-1,3,4-thiadiazole group suggests that it may exhibit significant pharmacological properties.
Potential Research Applications
This compound is distinguished by its combination of both bicyclic and thiadiazole structures, which may enhance its interaction with biological targets compared to simpler analogs. Interaction studies could focus on its binding affinity to bacterial enzymes or receptors involved in antibiotic resistance mechanisms. Such studies would provide insights into its mechanism of action and help optimize its pharmacological profile.
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Bicyclic structure with sulfur | Antibacterial |
| Compound B | Thiadiazole ring | Antimicrobial |
| Compound C | Dihydropyridine derivative | Antifungal |
Mechanism of Action
Cefazedone sodium salt exerts its effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall . These proteins are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . Inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, leading to the weakening of the bacterial cell wall and causing cell lysis .
Comparison with Similar Compounds
Comparison with Similar Cephalosporins
Antibacterial Activity
Cefazedone’s spectrum and potency are most frequently compared to cefazolin (first-generation) and cephalothin (first-generation). Key findings include:
- Gram-positive coverage : Cefazedone exhibits 2–4× greater potency than cefazolin against Staphylococcus and Streptococcus spp., with MIC90 values ≤0.5 µg/mL .
- Gram-negative coverage : Against E. coli and Klebsiella, cefazedone is 8–16× more potent than cefazolin due to enhanced β-lactamase stability .
- Enterococci : Unlike cephalothin (ineffective), cefazedone shows moderate activity (MIC90: 16 µg/mL) .
Pharmacokinetics
Pharmacokinetic studies in mice, dogs, and rabbits highlight cefazedone’s superior serum levels and tissue penetration compared to cefazolin:
| Parameter | Cefazedone | Cefazolin | Source |
|---|---|---|---|
| Peak serum concentration | 45–60 µg/mL | 20–30 µg/mL | |
| Half-life (hours) | 1.8–2.5 | 0.9–1.2 | |
| Protein binding (%) | 65–80 | 75–85 | |
| CSF penetration | Negligible | Negligible |
Cefazedone achieves higher renal tissue concentrations (4–6×) than cefazolin, correlating with its efficacy in pyelonephritis models .
Nephrotoxicity
In Wistar rats, the tubulotoxic threshold dose of cefazedone (2000 mg/kg/day) is comparable to cefazolin, indicating similar renal safety profiles .
Clinical Efficacy
In murine infection models, cefazedone outperformed cefazolin in 5/14 bacterial strains (e.g., E. coli, Klebsiella) and surpassed cephalothin in all tested organisms .
Key Advantages and Limitations
- Advantages :
- Limitations: Limited CSF penetration, restricting use in CNS infections . No activity against Pseudomonas aeruginosa or Bacteroides fragilis .
Biological Activity
Sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as Cefazedone sodium , is a semisynthetic first-generation cephalosporin antibiotic. Its complex structure allows it to exhibit significant biological activity against a variety of pathogens.
Chemical Structure and Properties
Cefazedone sodium possesses a unique chemical structure that contributes to its biological activity. The molecular formula is , with a CAS Registry Number of 63521-15-3. Its structural features include:
| Property | Details |
|---|---|
| Molecular Formula | |
| IUPAC Name | Sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo... |
| InChI Key | KPHCAENKLGZHCB-UHFFFAOYSA-M |
| SMILES | [Na].O=C(O)C1=C(CSC2=NN=C(S2)C)... |
Cefazedone sodium exhibits its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Cefazedone sodium has shown promising results in various studies regarding its antimicrobial efficacy:
- Gram-positive Bacteria : It has demonstrated significant activity against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : The compound also exhibits effectiveness against Escherichia coli and Klebsiella pneumoniae, making it a valuable candidate in treating infections caused by multidrug-resistant organisms.
- Fungal Pathogens : Research indicates potential antifungal activity against Candida auris, a notable pathogen due to its resistance to multiple antifungal agents.
Case Studies
Several studies have focused on the biological activity of Cefazedone sodium:
- Study on Antimicrobial Resistance : A study published in the Journal of Medicinal Chemistry highlighted Cefazedone's effectiveness against vancomycin-intermediate S. aureus, showcasing its potential in overcoming resistance mechanisms in clinical settings .
- In Vitro Testing : In vitro assays demonstrated that Cefazedone sodium was effective at low minimum inhibitory concentrations (MICs) against various resistant strains, suggesting its utility in treating complex infections .
- Cytotoxicity Profiles : The compound was assessed for cytotoxicity in human cell lines, revealing favorable profiles that support its safety for therapeutic use .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of Cefazedone sodium:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
